molecular formula C26H29ClFN7O4 B301405 3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Numéro de catalogue B301405
Poids moléculaire: 558 g/mol
Clé InChI: VKTZQZZOIICBMB-MUFRIFMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a chemical compound that has gained prominence in scientific research. It is commonly referred to as CFB-1134 and has been found to have potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In

Mécanisme D'action

CFB-1134 inhibits the activity of PKC by binding to the enzyme's regulatory domain. PKC is activated by various signaling molecules, including diacylglycerol and calcium ions. CFB-1134 competes with these molecules for binding to the regulatory domain of PKC, thereby inhibiting its activity.
Biochemical and Physiological Effects
CFB-1134 has been found to have various biochemical and physiological effects. In vitro studies have shown that CFB-1134 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the migration and invasion of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

CFB-1134 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. CFB-1134 has also been found to have potential applications in the treatment of cancer, making it a valuable compound for drug discovery.
One limitation of CFB-1134 is its limited solubility in aqueous solutions. This can make it difficult to use in certain lab experiments. Additionally, CFB-1134 has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Orientations Futures

There are several potential future directions for research on CFB-1134. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of CFB-1134. Additionally, further research is needed to determine the potential applications of CFB-1134 in the treatment of cancer and other diseases. Finally, more studies are needed to understand the in vivo effects of CFB-1134 and its potential side effects and toxicity.

Méthodes De Synthèse

CFB-1134 is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl chloride to form the triazine derivative. Finally, the triazine derivative is reacted with 2-chloro-6-fluorobenzyl alcohol to form CFB-1134.

Applications De Recherche Scientifique

CFB-1134 has been found to have potential applications in various scientific fields. In biochemistry, it has been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. CFB-1134 has been found to inhibit the activity of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In pharmacology, CFB-1134 has been found to have potential applications in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CFB-1134 has also been found to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.

Propriétés

Nom du produit

3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Formule moléculaire

C26H29ClFN7O4

Poids moléculaire

558 g/mol

Nom IUPAC

N-[(E)-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C26H29ClFN7O4/c1-36-22-6-5-18(15-23(22)39-17-19-20(27)3-2-4-21(19)28)16-29-33-24-30-25(34-7-11-37-12-8-34)32-26(31-24)35-9-13-38-14-10-35/h2-6,15-16H,7-14,17H2,1H3,(H,30,31,32,33)/b29-16+

Clé InChI

VKTZQZZOIICBMB-MUFRIFMGSA-N

SMILES isomérique

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

SMILES canonique

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OCC5=C(C=CC=C5Cl)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.